3-Cloro-bisfenol A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

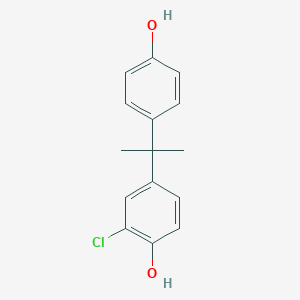

3-Chlorobisphenol A: is a chlorinated derivative of bisphenol A, a compound widely used in the production of polycarbonate plastics and epoxy resins It is characterized by the presence of a chlorine atom substituted at the third position of the bisphenol A molecule

Aplicaciones Científicas De Investigación

3-Chlorobisphenol A has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds and materials.

Biology: Studied for its potential effects on endocrine function and cellular processes.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized as a plastic additive to enhance the properties of polycarbonate and epoxy resins.

Mecanismo De Acción

Target of Action

The primary target of 3-Chlorobisphenol A is the estrogen receptors . These receptors play a crucial role in various biological processes, particularly those related to hormone regulation .

Mode of Action

3-Chlorobisphenol A interacts with its targets by altering the activity of estrogen receptors . This interaction can lead to changes in the normal function of these receptors . In experimental applications, 3-Chlorobisphenol A is studied for its ability to interfere with endocrine function .

Biochemical Pathways

3-Chlorobisphenol A affects the hormonal signaling pathways . By binding to estrogen receptors, it disrupts the normal signaling pathways, potentially interfering with gene expression related to hormone regulation .

Result of Action

The molecular and cellular effects of 3-Chlorobisphenol A’s action primarily involve the disruption of normal hormonal signaling . This disruption can have potential impacts on cellular and molecular processes, particularly those related to endocrine function .

Action Environment

3-Chlorobisphenol A is a byproduct of the production of polycarbonate plastics and is also used as an intermediate in the manufacture of other chemicals . It can be found in wastewater, which has led to it being studied for use in wastewater treatment . The environment in which 3-Chlorobisphenol A is present can influence its action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

3-Chlorobisphenol A is known to interact with hormone receptors, particularly estrogen receptors, affecting their normal function . The compound can bind to these receptors, leading to the disruption of normal hormonal signaling pathways .

Cellular Effects

In experimental applications, 3-Chlorobisphenol A is studied for its ability to interfere with endocrine function and its potential impact on cellular and molecular processes . For instance, Chlorobisphenol A activated kisspeptin/GPR54-GnRH neuroendocrine signals through ERα and GPER pathway in neuronal GT1-7 cells .

Molecular Mechanism

The molecular mechanism of 3-Chlorobisphenol A involves altering the activity of estrogen receptors, which can have implications for various biological processes . In experimental applications, 3-Chlorobisphenol A is studied for its ability to interfere with endocrine function and its potential impact on cellular and molecular processes .

Temporal Effects in Laboratory Settings

It is known that the compound can interfere with gene expression related to hormone regulation, potentially over time .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

Intermediates of glycolysis, Krebs cycle, β oxidation of long chain fatty acids, pentose phosphate pathway, nucleoside metabolism, branched chain amino acid metabolism, aromatic amino acids metabolism, sulfur-containing amino acids metabolism were significantly changed after Bisphenol A exposure . This suggests that 3-Chlorobisphenol A, a derivative of Bisphenol A, may have similar effects.

Transport and Distribution

It is known that the compound can bind to estrogen receptors, which could influence its distribution within cells .

Subcellular Localization

It is known to interact with hormone receptors, which are typically located in the cell membrane, cytoplasm, and nucleus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chlorobisphenol A is typically synthesized through the chlorination of bisphenol A. The reaction involves the introduction of chlorine atoms into the bisphenol A molecule under controlled conditions. One common method involves the use of thionyl chloride as a chlorinating agent in the presence of oxygen. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of 3-Chlorobisphenol A follows similar synthetic routes but on a larger scale. The process involves the chlorination of bisphenol A using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chlorobisphenol A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert 3-Chlorobisphenol A to its corresponding hydroxy derivatives.

Substitution: The chlorine atom in 3-Chlorobisphenol A can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed:

Oxidation: Quinones and chlorinated phenolic compounds.

Reduction: Hydroxy derivatives of 3-Chlorobisphenol A.

Substitution: Various substituted bisphenol A derivatives.

Comparación Con Compuestos Similares

- 2-Chlorobisphenol A

- 2,6-Dichlorobisphenol A

- 2,2’-Dichlorobisphenol A

- 2,2’,6-Trichlorobisphenol A

- 2,2’,6,6’-Tetrachlorobisphenol A

Comparison: 3-Chlorobisphenol A is unique due to the specific position of the chlorine atom on the bisphenol A molecule. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to other chlorinated bisphenol A derivatives, 3-Chlorobisphenol A may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

3-Chlorobisphenol A (3-ClBPA) is a chlorinated derivative of bisphenol A (BPA) that has garnered attention due to its potential endocrine-disrupting properties. It is primarily synthesized through the chlorination of BPA and is used in various industrial applications, including the production of polycarbonate plastics. This article explores the biological activity of 3-ClBPA, focusing on its interactions with hormonal pathways, cellular effects, and implications for human health.

- Molecular Formula : C15H14ClO2

- Molar Mass : 228.29 g/mol .

- Structure : The chlorine atom in 3-ClBPA is positioned at the 3rd carbon of the bisphenol structure, influencing its reactivity and biological interactions.

3-ClBPA primarily acts as an estrogen receptor modulator . Its interaction with estrogen receptors (ERs) alters normal hormonal signaling pathways, leading to various cellular effects. The compound can bind to both classical estrogen receptors (ERα and ERβ) and G protein-coupled estrogen receptor (GPER), activating downstream signaling pathways that can disrupt normal physiological processes .

Biochemical Pathways

- Hormonal Signaling : 3-ClBPA disrupts normal hormonal signaling by mimicking estrogen, leading to altered gene expression related to hormone regulation .

- Cellular Effects : Studies have shown that exposure to 3-ClBPA can interfere with cellular processes such as proliferation, apoptosis, and migration in various cell types, including breast cancer cells .

In Vitro Studies

- Estrogenic Activity : In yeast two-hybrid assays, 3-ClBPA exhibited higher agonist activity compared to BPA under certain conditions, indicating a stronger potential to activate estrogen receptors .

- Cell Proliferation : Research demonstrated that low concentrations of 3-ClBPA could induce proliferation in neuronal GT1-7 cells via ERα and GPER signaling pathways .

In Vivo Studies

- Animal Models : Exposure to 3-ClBPA has been associated with reproductive abnormalities and changes in hormone levels in rodent models. For instance, neonatal exposure resulted in altered reproductive parameters and disrupted hypothalamic-pituitary-gonadal axis functioning .

- Metabolic Effects : Animal studies indicated that chlorinated bisphenols, including 3-ClBPA, may contribute to metabolic disorders such as obesity and type 2 diabetes by altering lipid metabolism and insulin sensitivity .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Vela-Soria et al. (2014) | Reported biomonitoring of chlorinated derivatives in human matrices | Highlighted the prevalence of ClxBPA exposure among populations |

| Xue et al. (2015) | Investigated endocrine-disrupting effects in animal models | Suggested potential risks for reproductive health |

| Yang et al. (2014) | Examined metabolic impacts of ClxBPA | Linked exposure to obesity and metabolic syndrome |

Environmental Impact

3-Chlorobisphenol A is also a concern due to its environmental persistence and bioaccumulation potential. It has been detected in wastewater from recycling plants, raising questions about its ecological impact and human exposure routes .

Propiedades

IUPAC Name |

2-chloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRAFMYRFQJARM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.